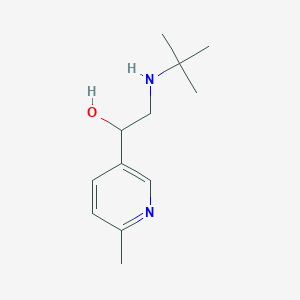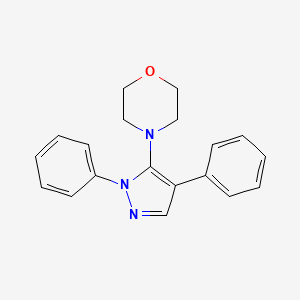
Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- is a compound that belongs to the class of pyrazoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- typically involves the reaction of 1,4-diphenyl-1H-pyrazole with morpholine under specific conditions. One common method involves the use of hydrazine hydrate and chalcones as starting materials, followed by cyclization to form the pyrazoline ring . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) without heating, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crizotinib: A tyrosine kinase inhibitor used in cancer treatment.
Cefoselis: An antibacterial and beta-lactam antibiotic.
Dorzolamide: An antidepressant agent.
Difenamizole: An analgesic.
Rimonabant: An antiobesity agent.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID).
Phenylbutazone: An anti-inflammatory agent.
Ramifenazone: An anti-inflammatory agent.
Muzolimine: A diuretic.
Uniqueness
Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- stands out due to its unique combination of a morpholine ring and a pyrazoline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88743-50-4 |
|---|---|
Molekularformel |
C19H19N3O |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-(2,4-diphenylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C19H19N3O/c1-3-7-16(8-4-1)18-15-20-22(17-9-5-2-6-10-17)19(18)21-11-13-23-14-12-21/h1-10,15H,11-14H2 |
InChI-Schlüssel |
CBWYLLIGLSFRHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
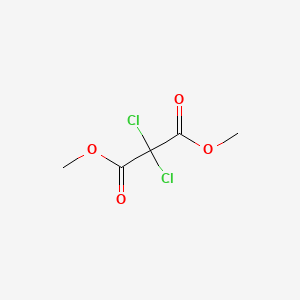
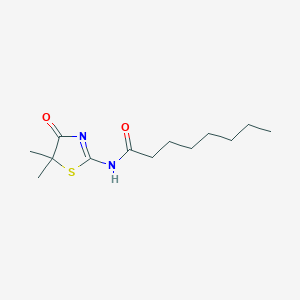

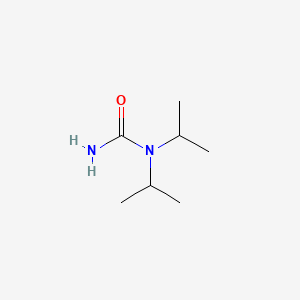
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
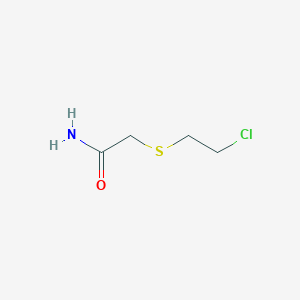
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
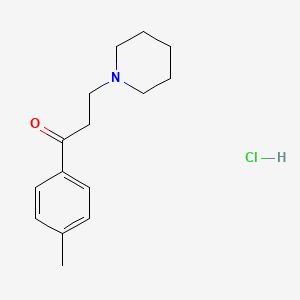
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
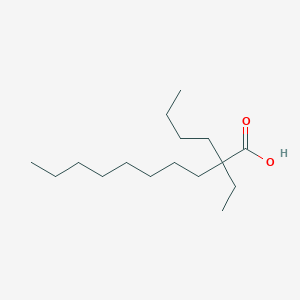
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
